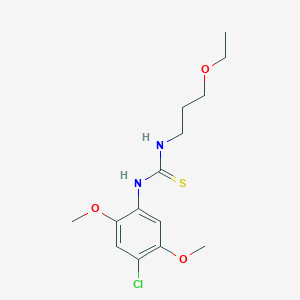
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea, also known as CLEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CLEP belongs to the class of thioureas, which are known for their diverse biological activities.
Mécanisme D'action
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to using 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has not yet been extensively studied for its potential side effects, which could limit its use in clinical applications.
Orientations Futures
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea. Finally, more studies are needed to determine the potential side effects of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea and its long-term safety profile.
Méthodes De Synthèse
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea can be synthesized by reacting 4-chloro-2,5-dimethoxybenzoyl isothiocyanate with 3-ethoxypropylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea.
Applications De Recherche Scientifique
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
|---|---|
Formule moléculaire |
C14H21ClN2O3S |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O3S/c1-4-20-7-5-6-16-14(21)17-11-9-12(18-2)10(15)8-13(11)19-3/h8-9H,4-7H2,1-3H3,(H2,16,17,21) |
Clé InChI |
BHGLNRFLSYYIEB-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canonique |
CCOCCCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)





![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)


![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)

